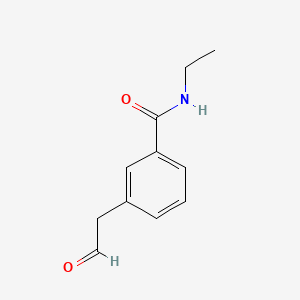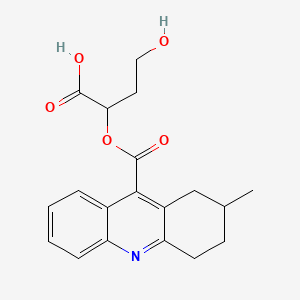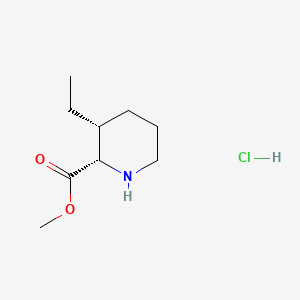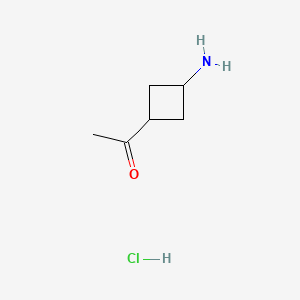
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, also known as 3-ACBH, is an organic compound that is used in a variety of scientific research applications. It is a mixture of two isomeric forms, the cis- and trans-isomers, which have different physical and chemical properties. 3-ACBH is a colorless, water-soluble compound with a melting point of 106-108°C. It is used as a chiral building block in synthetic organic chemistry, and its various applications in the lab have been extensively studied.
Applications De Recherche Scientifique
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It can be used as a chiral building block in organic synthesis to synthesize a wide range of compounds. It is also used as a reagent in asymmetric synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Mécanisme D'action
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers acts as a chiral building block in organic synthesis by forming a complex with a metal ion, such as nickel or palladium. This complex facilitates the formation of a new carbon-carbon bond, which is necessary for the synthesis of a wide range of compounds. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can act as a catalyst in chemical reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been studied for its biochemical and physiological effects. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been shown to have anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in the lab has several advantages. It is a water-soluble compound, which makes it easy to use in aqueous solutions. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for lab experiments. However, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be difficult to separate into its two isomeric forms, and it can be difficult to accurately predict the product of a reaction involving 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers.
Orientations Futures
The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in scientific research is still in its early stages, and there are many potential future directions for its use. It could be used in the synthesis of more complex compounds, such as peptides, proteins, and polymers. Additionally, it could be used in the development of new pharmaceuticals, agrochemicals, and natural products. Furthermore, it could be used in the development of new catalysts for chemical reactions. Finally, its potential biochemical and physiological effects could be further studied in order to develop new treatments for various diseases and conditions.
Méthodes De Synthèse
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be synthesized from 1-amino-3-cyclobutene-1-one (ACB) by reacting it with hydrochloric acid in a two-step process. In the first step, ACB is treated with an excess of hydrochloric acid in an aqueous solution. This reaction results in the formation of two diastereomeric forms of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers. In the second step, the two diastereomers of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers are separated by column chromatography.
Propriétés
IUPAC Name |
1-(3-aminocyclobutyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-4(8)5-2-6(7)3-5;/h5-6H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMWQHLVMGRGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)

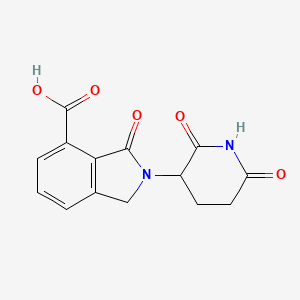
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
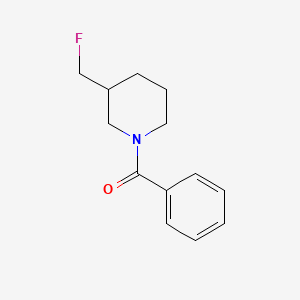
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
